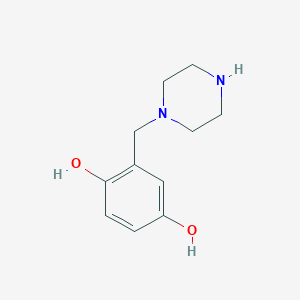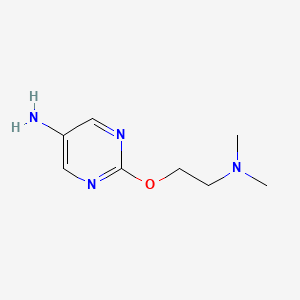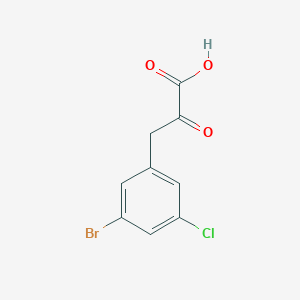aminehydrochloride](/img/structure/B13578363.png)
[(3-Chloropyridin-2-yl)methyl](methyl)aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloropyridin-2-yl)methylaminehydrochloride is a chemical compound that features a pyridine ring substituted with a chlorine atom at the third position and a methylamine group at the second position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropyridin-2-yl)methylaminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-chloropyridine.
Alkylation: 3-chloropyridine is reacted with formaldehyde and methylamine under acidic conditions to form (3-Chloropyridin-2-yl)methylamine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to yield (3-Chloropyridin-2-yl)methylaminehydrochloride.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloropyridin-2-yl)methylaminehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methylamine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The pyridine ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Major Products
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
(3-Chloropyridin-2-yl)methylaminehydrochloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Chloropyridin-2-yl)methylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyridine ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chloropyridin-3-yl)methylaminehydrochloride
- (3-Chloropyridin-2-yl)methanaminehydrochloride
Uniqueness
[(3-Chloropyridin-2-yl)methylaminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required.
Propiedades
Fórmula molecular |
C7H10Cl2N2 |
|---|---|
Peso molecular |
193.07 g/mol |
Nombre IUPAC |
1-(3-chloropyridin-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-9-5-7-6(8)3-2-4-10-7;/h2-4,9H,5H2,1H3;1H |
Clave InChI |
SLQMVVQBDJKBHI-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(C=CC=N1)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate](/img/structure/B13578281.png)


![2-Amino-2-[4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13578305.png)
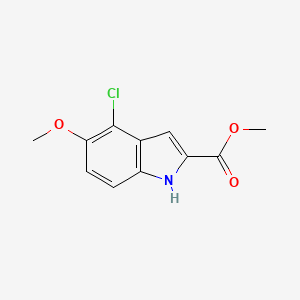

![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B13578326.png)
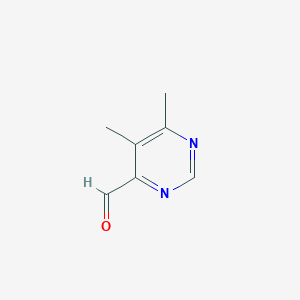

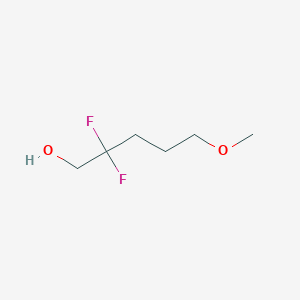
![Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13578346.png)
